6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde
Overview
Description
6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry, particularly as kinase inhibitors . The compound’s structure includes a fluoro group, a nitro group, and a carboxaldehyde group attached to the indazole ring, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde typically involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into indazole carboxaldehydes under mild conditions . The reaction conditions often include the use of zincation, lithiation, or magnesiation to introduce the aldehyde function at the C3 position of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitrosation processes, utilizing optimized reaction conditions to ensure high yields and purity. The use of suitable protecting groups and metalation techniques can help in achieving the desired product without compromising the integrity of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: Formed from the oxidation of the aldehyde group.
Amino derivatives: Formed from the reduction of the nitro group.
Substituted indazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various polyfunctionalized indazoles.
Medicine: Investigated for its role in the development of new drugs targeting specific enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde involves its interaction with molecular targets such as kinases. The compound’s structure allows it to form strong hydrogen bonds within the hydrophobic pockets of proteins, thereby inhibiting their activity . This inhibition can disrupt various cellular pathways, making it a valuable tool in the study of cell signaling and cancer biology .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative used in similar applications.
4-Nitro-1H-indazole: Shares the nitro group but lacks the fluoro and carboxaldehyde groups.
6-Fluoro-1H-indazole: Contains the fluoro group but lacks the nitro and carboxaldehyde groups.
Uniqueness
6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-4-nitro-2H-indazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZULNHVWRVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252257 | |
Record name | 6-Fluoro-4-nitro-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-80-5 | |
Record name | 6-Fluoro-4-nitro-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-nitro-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.